Fazarabina

Descripción general

Descripción

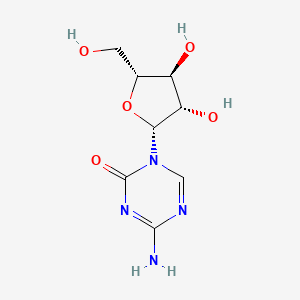

Fazarabine, also known as Arabinofuranosyl-5-azacytosine, is a synthetic pyrimidine nucleoside. It combines the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. This compound has demonstrated activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers .

Aplicaciones Científicas De Investigación

Fazarabine has been extensively studied for its antitumor properties. It has shown activity against a variety of human solid tumor xenografts, including colon, lung, and breast cancers . In clinical trials, fazarabine has been used to treat patients with refractory malignancies, including solid tumors and leukemia . The compound is also used in research to study the mechanisms of DNA synthesis inhibition and tumor cell death .

Mecanismo De Acción

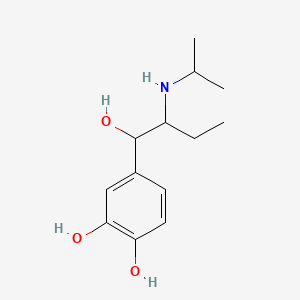

Fazarabine exerts its effects by inhibiting DNA synthesis. It is phosphorylated by deoxycytidine kinase to form fazarabine triphosphate, which competes with thymidine for incorporation into DNA. This incorporation inhibits DNA synthesis, leading to tumor cell death and tumor necrosis . The molecular targets and pathways involved include the inhibition of DNA polymerase and the incorporation of fazarabine triphosphate into DNA .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Fazarabine is an N-glycosyl-1,3,5-triazine that is 4-amino-1,3,5-triazin-2(1H)-one substituted by a β-D-arabinofuranosyl residue via an N-glycosidic linkage . It interacts with enzymes and proteins involved in DNA synthesis and repair, thereby disrupting these processes and leading to cell death .

Cellular Effects

Fazarabine has been shown to have significant effects on various types of cells. It can cause cytotoxicity at high doses . The compound’s effects on cell function include impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Fazarabine exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits or activates enzymes, and changes gene expression . The compound’s ability to reverse epimutations is the basis of its use in novel strategies for cancer therapy .

Temporal Effects in Laboratory Settings

The effects of Fazarabine change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of Fazarabine vary with different dosages in animal models

Metabolic Pathways

Fazarabine is involved in several metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

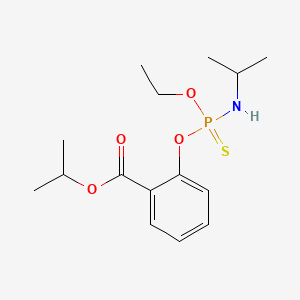

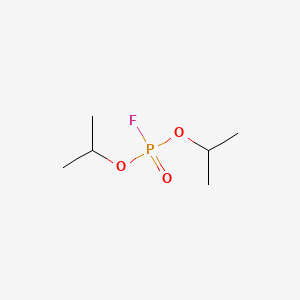

Métodos De Preparación

Fazarabine is synthesized by combining the arabinose sugar of cytosine arabinoside with the triazine base of 5-azacytidine. The synthetic route involves the formation of an N-glycosidic linkage between the arabinose sugar and the triazine base. The reaction conditions typically involve the use of deoxycytidine kinase to phosphorylate fazarabine to its triphosphate form, which competes with thymidine for incorporation into DNA .

Análisis De Reacciones Químicas

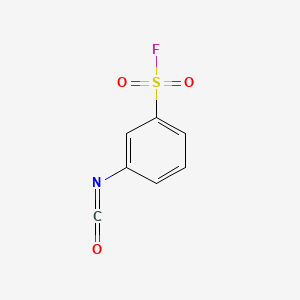

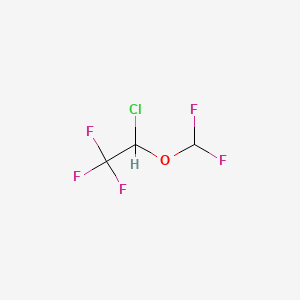

Fazarabine undergoes several types of chemical reactions, including:

Oxidation and Reduction: These reactions are less common for fazarabine due to its stable triazine ring structure.

Substitution: The compound can undergo substitution reactions, particularly at the triazine ring.

Phosphorylation: Fazarabine is phosphorylated by deoxycytidine kinase to form its active triphosphate form.

Common reagents and conditions used in these reactions include deoxycytidine kinase for phosphorylation and various solvents like dimethyl sulfoxide (DMSO) to stabilize the compound during synthesis . The major products formed from these reactions are fazarabine triphosphate and other phosphorylated derivatives.

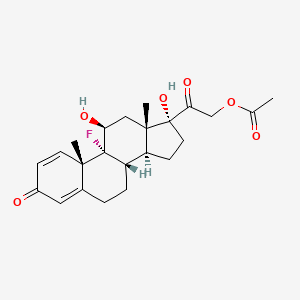

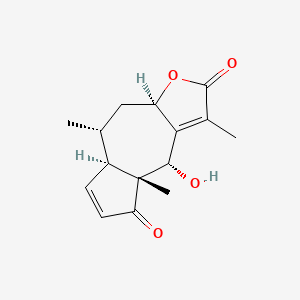

Comparación Con Compuestos Similares

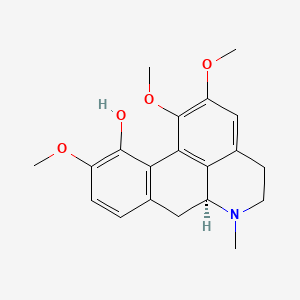

Fazarabine is similar to other nucleoside analogs such as cytosine arabinoside and 5-azacytidine. it incorporates structural features of both compounds, making it unique. Unlike cytosine arabinoside, fazarabine is resistant to deamination by cytidine deaminase, which enhances its stability and efficacy . Similar compounds include:

Cytosine arabinoside: Used primarily in the treatment of leukemia.

5-Azacytidine: Used in the treatment of myelodysplastic syndromes and certain types of leukemia.

Fazarabine’s unique combination of the arabinose sugar and triazine base provides it with distinct antitumor properties and resistance to enzymatic degradation, making it a valuable compound in cancer research and treatment .

Propiedades

IUPAC Name |

4-amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3,5-triazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-7-10-2-12(8(16)11-7)6-5(15)4(14)3(1-13)17-6/h2-6,13-15H,1H2,(H2,9,11,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMUSYJAQQFHJEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)CO)O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20859335 | |

| Record name | 4-Amino-1-pentofuranosyl-1,3,5-triazin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20859335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

320-67-2, 65886-71-7 | |

| Record name | 5-azacytidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | FAZARABINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.